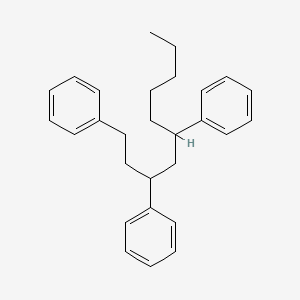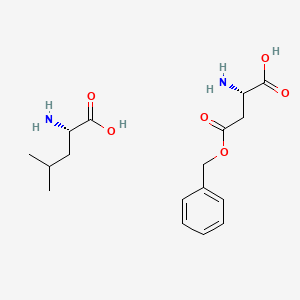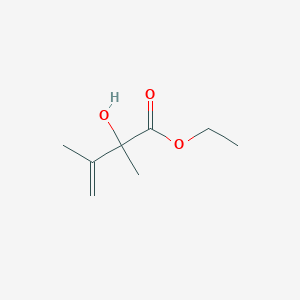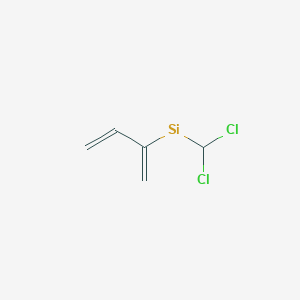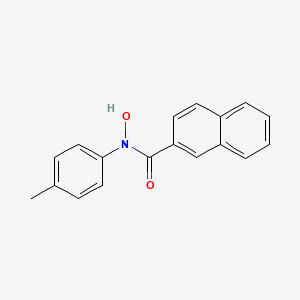
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C4H4Cl2N2O. It belongs to the class of pyrazolones, which are known for their diverse chemical and biological activities. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyrazolone ring, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4,4-dichloro-3-buten-2-one with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions.
Applications De Recherche Scientifique
4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-pyrazolone: This compound has a similar pyrazolone structure but lacks the chlorine atoms.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Similar to 4,4-Dichloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one but without the chlorine substituents.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a phenyl group instead of chlorine atoms.
Uniqueness
The presence of two chlorine atoms in this compound imparts unique chemical and biological properties, making it distinct from other pyrazolone derivatives
Propriétés
Numéro CAS |
33549-64-3 |
|---|---|
Formule moléculaire |
C4H4Cl2N2O |
Poids moléculaire |
166.99 g/mol |
Nom IUPAC |
4,4-dichloro-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H4Cl2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) |
Clé InChI |
NWWHQFSXGJJLBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


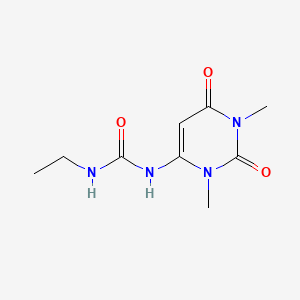
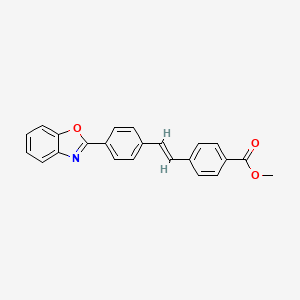
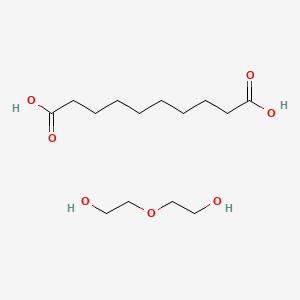


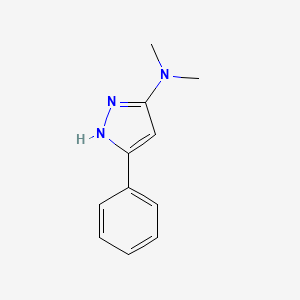
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
